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Compound of Interest

Compound Name: 2-Methyl-1,1-diphenylpropene

Cat. No.: B3057247

1,1-Diphenyl-2-methylpropene, also known by synonyms such as 1,1-diphenylisobutylene and
2-methyl-1,1-diphenylpropene, is a tetrasubstituted alkene of significant interest in the fields
of organic synthesis and polymer chemistry.[1][2] Its unique structure, featuring a sterically
hindered double bond flanked by two phenyl groups and two methyl groups, imparts a distinct
set of physical properties and chemical reactivities. The geminal diphenyl groups provide
electronic stabilization through conjugation, while the bulky isopropylidene moiety introduces
significant steric hindrance that governs its reaction pathways.

This guide offers an in-depth exploration of the core physicochemical properties of 1,1-
Diphenyl-2-methylpropene. It is intended for researchers, scientists, and drug development
professionals who may utilize this compound as a synthetic intermediate, a monomeric unit, or
a model substrate for mechanistic studies. We will delve into its structural and physical
characteristics, spectroscopic signature, synthesis, and potential applications, grounding our
discussion in established scientific principles and field-proven insights.

Molecular Structure and Identification

The foundational identity of any chemical substance lies in its molecular structure. 1,1-
Diphenyl-2-methylpropene is registered under CAS Number 781-33-9.[3] Its molecular formula
is CieH1e, corresponding to a molecular weight of approximately 208.30 g/mol .[3][4][5]

Caption: 2D representation of 1,1-Diphenyl-2-methylpropene.
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Core Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and application
in various experimental setups. The data below has been consolidated from multiple
authoritative sources.

Property Value Source(s)
Molecular Formula CieHis [31[5]
Molecular Weight 208.30 g/mol [5][6]

CAS Number 781-33-9 [3]

Not specified; likely a liquid or
Appearance _ ,
low-melting solid

Melting Point 11°C [6]

. . 280 °C (at 760 mmHg) 297.2
Boiling Point [6] [3]
°C (at 760 mmHg)

Density 1.000 g/mL 0.977 g/cm3 [6] [3]
Refractive Index (n_D) 1.596 [6]
Flash Point 135.9 °C [3]

Note on Discrepancies: The minor variations observed in boiling point and density are common
in chemical literature and can be attributed to differences in experimental conditions and
measurement purity. Researchers should consider these values as a close range rather than
absolute constants.

Solubility Profile: A "Like Dissolves Like" Paradigm

While exhaustive quantitative solubility data for 1,1-Diphenyl-2-methylpropene is not widely
published, its solubility profile can be reliably predicted based on its predominantly nonpolar,
hydrocarbon-rich structure. The principle of "similia similibus solvuntur" (like dissolves like) is
the guiding tenet here. This principle, when applied to the analogous structure of its isomer 1,2-
diphenylpropene, provides a strong predictive framework.[2]
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Solvent Class

Representative
Solvents

Predicted Solubility

Rationale

Nonpolar Solvents

Toluene, Hexane,
Diethyl Ether,
Benzene

High

The intermolecular
London dispersion
forces of these
solvents closely match
those of the nonpolar
solute, facilitating

dissolution.[2]

Polar Aprotic Solvents

Dichloromethane,
Tetrahydrofuran
(THF), Acetone

Medium to Low

A significant polarity
mismatch limits
solubility, although
some dissolution may

occur.[2]

Polar Protic Solvents

Ethanol, Methanol,
Water

Very Low to Insoluble

The strong hydrogen-
bonding network in
protic solvents makes
the solvation of a
nonpolar molecule
energetically

unfavorable.[2]

Experimental Protocol: Determination of Solubility

To establish precise solubility values, the following robust, self-validating protocol is

recommended. This method is designed to achieve thermodynamic equilibrium, ensuring

reproducible and accurate results.
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Preparation & Equilibration

1. Add excess solute
to solvent in a sealed vial

Achieve Saturation

2. Agitate at constant T°
(e.g., 24-48h) to ensure
thermodynamic equilibrium

Sampling & Quantification

3. Allow excess solid
to sediment

Isolate Saturated Solution

4. Withdraw supernatant;
filter with 0.22 um syringe filter

Prepare for Analysis

5. Analyze filtrate via
Gravimetric or Spectroscopic
(UV-Vis, GC) methods

Calculate Concentration

6. Report solubility
(e.g., in g/200mL or mol/L)

Click to download full resolution via product page

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:
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e Preparation: Add an excess amount of 1,1-Diphenyl-2-methylpropene to a known volume of
the chosen solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring
saturation.

o Equilibration: Agitate the vial at a constant, recorded temperature using a shaker or stirrer for
an extended period (24-48 hours) to allow the system to reach thermodynamic equilibrium.

o Settling: Cease agitation and allow the vial to stand undisturbed at the same temperature for
several hours to permit the excess solid to sediment completely.

o Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a
volumetric pipette. Immediately filter the sample through a syringe filter (e.g., 0.22 um PTFE)
to remove any suspended microcrystals. This step is critical to prevent artificially high results.

e Quantification:

o Gravimetric Method: Transfer the filtered aliquot to a pre-weighed vial, evaporate the
solvent under reduced pressure, and weigh the remaining solute mass.

o Spectroscopic/Chromatographic Method: Dilute the filtered aliquot and determine its
concentration using a pre-calibrated analytical technique such as UV-Vis spectroscopy or
Gas Chromatography (GC).

o Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
Repeat the experiment at least in triplicate to ensure statistical validity.

Synthesis and Purification

1,1-Diphenyl-2-methylpropene can be synthesized via several routes. A common and effective
method involves the Grignard reaction of a suitable ketone followed by dehydration. An
alternative high-yield approach starts from 1,1-difluoro-2,2-diphenylethylene and
methylmagnesium chloride.[1]

Protocol: Synthesis from 1,1-Difluoro-2,2-
diphenylethylene

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_1_2_Diphenylpropene_in_Organic_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3057247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

This protocol describes a palladium-catalyzed cross-coupling reaction, which is noted for its
efficiency and high yield (87%).[1]

Causality Behind Experimental Choices:

 Inert Atmosphere: Organometallic reagents like methylmagnesium chloride and the
palladium catalyst are sensitive to oxygen and moisture. An inert atmosphere (argon or
nitrogen) is essential to prevent their degradation and ensure high catalytic activity.

e Anhydrous Solvent: Diethyl ether is dried to prevent the Grignard reagent from being
guenched by water.

o Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and versatile catalyst for cross-
coupling reactions, effectively facilitating the substitution of the fluorine atoms with methyl
groups.

o Reflux: Heating the reaction to reflux provides the necessary activation energy for the
catalytic cycle to proceed efficiently.
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Reaction Setup

1. Assemble oven-dried
three-neck flask under
Argon atmosphere

i

2. Add 1,1-difluoro-2,2-diphenylethylene,
Pd(PPhs)4, and anhydrous diethyl ether

Initiate Reaction

Reaction Execution

3. Slowly add methylmagnesium
chloride solution at 20°C

;

4. Heat the mixture
to reflux for 2 hours

Reaction Complete

Workup &;urification

5. Cool to RT and quench
with saturated NH4Cl (aq)

i

6. Extract with diethyl ether,
wash with brine, and dry
over Na2S0a

i

7. Concentrate and purify
by column chromatography
or distillation

Final Product:
1,1-Diphenyl-2-methylpropene

product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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